Disulfure de dibenzyle

Vue d'ensemble

Description

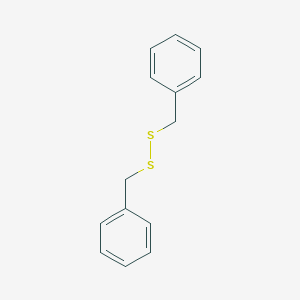

Disulfure de dibenzyle: est un composé organique de formule chimique C14H14S2 . Il s'agit d'un solide incolore ou blanc soluble dans les solvants non polaires. Ce composé est un disulfure symétrique, contenant deux groupes benzyle liés par un pont disulfure. Le this compound est connu pour son rôle dans diverses réactions chimiques et sa présence dans certaines applications industrielles .

Applications De Recherche Scientifique

Chemical Synthesis

1.1 Synthesis of Dibenzyl Disulfide

DBDS can be synthesized through various methods, including the reaction of benzyl chloride with hydrogen sulfide in the presence of phase transfer catalysts. This method has been shown to enhance conversion rates and selectivity for DBDS production, making it a valuable compound in industrial chemistry .

1.2 Use as a Sulfur Source

DBDS serves as an important sulfur source in organic synthesis, particularly in the formation of thioethers and other sulfur-containing compounds. Its utility arises from its ability to undergo oxidation and participate in various chemical reactions, such as the formation of disulfides from thiols .

Biomedical Applications

2.1 Antitumor Activity

Recent studies have demonstrated that DBDS exhibits tumor growth inhibitory effects on cancer cell lines, such as MCF-7 (breast cancer) and SNU C5 (liver cancer). The compound's disulfide functional group is believed to play a crucial role in its biological activity, potentially making it a candidate for further pharmacological development .

2.2 Radiolabeling for Imaging

DBDS has been synthesized with radioiodine labels for use in imaging studies. This application allows for the tracking of DBDS uptake in cancer cells via thiol-disulfide exchange mechanisms, facilitating research into tumor biology and treatment efficacy .

Industrial Applications

3.1 Transformer Oil Additive

DBDS is used as an additive in transformer oils to enhance performance and longevity. Its presence helps stabilize the oil against degradation and improves electrical insulation properties, which is critical in maintaining transformer efficiency .

3.2 Desulfurization Processes

The extraction of DBDS from transformer oils has been studied extensively, particularly using ionic liquids as extractants. These processes are essential for reducing corrosive sulfur compounds in insulating oils, thereby preventing equipment failure and extending service life .

Material Science

4.1 Adsorption Studies

Research utilizing density functional theory (DFT) has explored the adsorption behavior of DBDS on copper surfaces, revealing insights into its potential applications in corrosion inhibition and material stabilization . The findings indicate that DBDS can interact with metal surfaces through both physisorption and chemisorption mechanisms.

| Application Area | Details |

|---|---|

| Chemical Synthesis | Used as a sulfur source; synthesized via benzyl chloride and hydrogen sulfide reactions |

| Biomedical Research | Exhibits antitumor activity; used in radiolabeling for imaging studies |

| Industrial Use | Additive in transformer oils; involved in desulfurization processes |

| Material Science | Studied for adsorption on metal surfaces; potential corrosion inhibitor |

Case Studies

Case Study 1: Antitumor Effects of DBDS

A study published in 2004 evaluated the antitumor effects of various dibenzyl disulfide analogues on cancer cell lines. The results indicated that DBDS showed comparable inhibitory effects to known anticancer agents, suggesting potential therapeutic applications .

Case Study 2: DBDS in Transformer Oils

Research investigating the extraction of DBDS from transformer oils using ionic liquids demonstrated that specific ionic liquid formulations could achieve over 90% removal efficiency of DBDS while maintaining oil quality. This highlights the compound's significance in industrial applications where sulfur content must be controlled .

Mécanisme D'action

Target of Action

Dibenzyl disulfide (DBDS) is primarily targeted at transformer oils, where it has been identified as a corrosive sulfur compound . When the concentration of DBDS in transformer oils exceeds 20 ppm, it becomes the main corrosive sulfur compound . The copper in power transformers is easily corroded by corrosive sulfur, leading to a reduction in the dielectric loss factor and a degeneration of metal and insulating paper .

Mode of Action

The mode of action of DBDS involves its interaction with imidazolium-based ionic liquids (ILs), which are used as desulfurization extractants . The desulfurization ability of the ILs for DBDS follows a certain order, with [BMIM]FeCl4 showing the highest efficiency . The extractive performance of [BMIM]FeCl4 increases with an increasing molar ratio of FeCl3 to [BMIM]Cl, attributed to its Lewis acidity and fluidity . The experimental results demonstrate that π−π action, π-complexation, and Lewis acid−base interaction play important roles in the desulfurization process .

Biochemical Pathways

It’s known that dbds is a result of the formal oxidative dimerisation of benzyl thiol .

Pharmacokinetics

It’s known that dbds is a corrosive sulfur compound in transformer oils , and its removal efficiency is influenced by the type of ionic liquid used as a desulfurization extractant .

Result of Action

The primary result of DBDS action is the corrosion of copper in power transformers, leading to many transformer failures around the world . This corrosion results in a reduction in the dielectric loss factor and a degeneration of metal and insulating paper .

Action Environment

The action of DBDS is influenced by the environment in which it is present. For instance, the desulfurization efficiency of ionic liquids containing imidazolium cation has a great relationship with the anions . Furthermore, the extractive performance of [BMIM]FeCl4, an ionic liquid, increases with an increasing molar ratio of FeCl3 to [BMIM]Cl .

Analyse Biochimique

Biochemical Properties

Dibenzyl disulfide plays a significant role in biochemical reactions, particularly in sulfur metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the oxidation of sulfur-containing compounds. Dibenzyl disulfide undergoes oxidation to form dibenzyl sulfoxide and dibenzyl sulfone. These reactions are catalyzed by cytochrome P450 enzymes, highlighting the importance of dibenzyl disulfide in sulfur metabolism .

Additionally, dibenzyl disulfide can interact with glutathione, a tripeptide involved in cellular detoxification. The interaction between dibenzyl disulfide and glutathione leads to the formation of mixed disulfides, which are important for maintaining cellular redox balance .

Cellular Effects

Dibenzyl disulfide has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. Dibenzyl disulfide can induce oxidative stress in cells by generating reactive oxygen species. This oxidative stress can lead to the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis .

Furthermore, dibenzyl disulfide has been found to modulate gene expression by affecting transcription factors such as nuclear factor kappa B (NF-κB). The activation of NF-κB can lead to the expression of genes involved in inflammation and immune response . Dibenzyl disulfide also influences cellular metabolism by affecting the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .

Molecular Mechanism

The molecular mechanism of dibenzyl disulfide involves its interactions with various biomolecules. Dibenzyl disulfide can bind to proteins and enzymes through disulfide bonds, leading to changes in their structure and function. For example, dibenzyl disulfide can inhibit the activity of certain enzymes by forming disulfide bonds with their active sites .

Additionally, dibenzyl disulfide can undergo redox reactions, leading to the formation of reactive sulfur species. These reactive sulfur species can interact with cellular components, causing oxidative damage and affecting cellular function . Dibenzyl disulfide can also modulate gene expression by interacting with transcription factors and influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dibenzyl disulfide can change over time. Dibenzyl disulfide is relatively stable under normal conditions, but it can undergo degradation in the presence of light and heat. The degradation products of dibenzyl disulfide can have different biochemical properties and effects on cellular function .

Long-term exposure to dibenzyl disulfide has been shown to cause cumulative oxidative damage in cells. This oxidative damage can lead to changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolism . In in vitro studies, dibenzyl disulfide has been found to induce apoptosis in certain cell types over extended periods .

Dosage Effects in Animal Models

The effects of dibenzyl disulfide can vary with different dosages in animal models. At low doses, dibenzyl disulfide has been found to have minimal toxic effects. At higher doses, dibenzyl disulfide can cause significant toxicity, including liver and kidney damage .

Threshold effects have been observed in studies where low doses of dibenzyl disulfide did not cause any adverse effects, while higher doses led to toxic effects. The toxic effects of dibenzyl disulfide at high doses are primarily due to its ability to induce oxidative stress and generate reactive sulfur species . These reactive sulfur species can cause cellular damage and disrupt normal cellular function.

Metabolic Pathways

Dibenzyl disulfide is involved in various metabolic pathways, particularly those related to sulfur metabolism. It is metabolized by cytochrome P450 enzymes to form dibenzyl sulfoxide and dibenzyl sulfone . These metabolites can further undergo conjugation reactions with glutathione, leading to the formation of mixed disulfides .

The metabolism of dibenzyl disulfide can affect metabolic flux and metabolite levels in cells. For example, the formation of mixed disulfides can influence the redox balance in cells and affect the activity of enzymes involved in cellular detoxification . Additionally, the metabolites of dibenzyl disulfide can interact with other biomolecules, leading to changes in cellular function and metabolism .

Transport and Distribution

Dibenzyl disulfide is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, dibenzyl disulfide can interact with transporters and binding proteins, influencing its localization and accumulation .

The distribution of dibenzyl disulfide within tissues can be influenced by its interactions with cellular components. For example, dibenzyl disulfide can bind to proteins and lipids, affecting its distribution and accumulation in different cellular compartments . The transport and distribution of dibenzyl disulfide can also be influenced by its metabolic products, which can have different biochemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of dibenzyl disulfide can affect its activity and function. Dibenzyl disulfide can be localized to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The localization of dibenzyl disulfide can be influenced by targeting signals and post-translational modifications that direct it to specific compartments .

In the cytoplasm, dibenzyl disulfide can interact with cytoplasmic proteins and enzymes, affecting their activity and function . In the mitochondria, dibenzyl disulfide can influence mitochondrial function by affecting the activity of enzymes involved in oxidative phosphorylation and energy production . The localization of dibenzyl disulfide in the endoplasmic reticulum can affect protein folding and secretion processes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction:

À partir du chlorure de benzyle et du disulfure de sodium: Le disulfure de dibenzyle peut être synthétisé en faisant réagir du chlorure de benzyle avec du disulfure de sodium.

À partir du mercaptan de benzyle: Une autre méthode implique l'oxydation du mercaptan de benzyle en utilisant des agents oxydants comme le 2,6-dichloropyridine-N-oxyde dans l'acétonitrile à température ambiante.

Méthodes de production industrielle:

Analyse Des Réactions Chimiques

Types de réactions:

Oxydation: Le disulfure de dibenzyle peut subir des réactions d'oxydation pour former des sulfoxydes et des sulfones.

Réduction: Il peut être réduit pour former du mercaptan de benzyle.

Substitution: Le this compound peut participer à des réactions de substitution, en particulier avec les nucléophiles.

Réactifs et conditions courants:

Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution: Les nucléophiles comme les amines peuvent réagir avec le this compound dans des conditions appropriées.

Principaux produits:

Oxydation: Sulfoxyde de dibenzyle et sulfone de dibenzyle.

Réduction: Mercaptan de benzyle.

Substitution: Thioamides lorsqu'ils réagissent avec des amines.

Comparaison Avec Des Composés Similaires

Composés similaires:

Sulfure de dibenzyle: Similaire au disulfure de dibenzyle mais contient un seul atome de soufre reliant les groupes benzyle.

Disulfure de diphényle: Contient deux groupes phényle liés par un pont disulfure.

Sulfoxyde de dibenzyle: Une forme oxydée du this compound avec un groupe sulfoxyde.

Unicité:

Activité Biologique

Dibenzyl disulfide (DBDS) is an organosulfur compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the synthesis, antioxidant properties, antimicrobial effects, and potential anticancer activity of DBDS, supported by relevant case studies and research findings.

Dibenzyl disulfide can be synthesized through various methods, including the reaction of benzyl chloride with sodium sulfide or through the oxidation of dibenzyl sulfide. Its chemical structure consists of two benzyl groups connected by a disulfide bond, which is crucial for its biological activity.

2. Antioxidant Activity

DBDS exhibits antioxidant properties , which have been extensively studied. Research indicates that at low concentrations (around 20 µM), DBDS demonstrates moderate antioxidant activity. However, at higher concentrations (50–100 µM), it can act as a pro-oxidant, potentially leading to oxidative stress in cells .

Table 1: Antioxidant Activity of Dibenzyl Disulfide

| Concentration (µM) | Activity Type | Effect |

|---|---|---|

| 20 | Antioxidant | Moderate |

| 50-100 | Pro-oxidant | Induces oxidative stress |

3. Antimicrobial Activity

DBDS has shown promising antimicrobial activity against various bacterial strains. In particular, it has been effective against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL . The antifungal activity of DBDS is comparatively lower but still notable against certain yeast strains.

Table 2: Antimicrobial Efficacy of Dibenzyl Disulfide

| Microorganism | Activity Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Bacterial | 16-32 |

| Pseudomonas aeruginosa | Bacterial | 16-32 |

| Candida albicans | Fungal | >128 |

4. Anticancer Potential

Recent studies have explored the anticancer properties of DBDS. A study synthesized radioiodine-labeled DBDS to investigate its uptake in cancer cells (SNU C5 and MCF-7). The results indicated that DBDS could inhibit tumor growth comparable to other known anticancer agents like diallyl disulfide. The uptake mechanism was identified as a thiol-disulfide exchange process .

5. Case Studies and Research Findings

- Case Study on Antiradical Activity : A study evaluated the ability of DBDS to scavenge superoxide radicals. It was found that DBDS significantly reduced the generation rate of these radicals, indicating its potential to enhance antioxidant defenses in biological systems .

- In Vivo Studies : In vivo studies have demonstrated that DBDS can reduce oxidative stress markers in animal models, further supporting its role as an antioxidant and suggesting potential therapeutic applications in diseases characterized by oxidative stress .

Propriétés

IUPAC Name |

(benzyldisulfanyl)methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14S2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPWHKZIJBODOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSSCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059738 | |

| Record name | Disulfide, bis(phenylmethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Faintly beige crystals; Strong, offensive odor; Insoluble at room temperature; [MSDSonline], Solid, pale yellowish leafy crystals or leaflets with "burnt caramellic" odour | |

| Record name | Benzyl disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7994 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dibenzyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032077 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Benzyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/149/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

270.00 °C. @ 760.00 mm Hg | |

| Record name | Dibenzyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032077 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble or slightly soluble in water; soluble in hot alcohol, ether | |

| Record name | Benzyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/149/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

150-60-7 | |

| Record name | Dibenzyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzyl disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disulfide, bis(phenylmethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disulfide, bis(phenylmethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl Disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG7680605N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dibenzyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032077 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

71 - 72 °C | |

| Record name | Dibenzyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032077 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.